5-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide
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Overview
Description
5-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes an isoxazole ring, which is known for its wide range of biological activities and therapeutic potential . The presence of thiophene rings further enhances its chemical properties, making it a subject of interest in various fields of scientific research .
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a variety of physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Thiophene derivatives have been reported to exhibit a wide range of therapeutic properties, suggesting that they may induce various molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cycloaddition reaction, where nitrile oxides react with alkynes to form isoxazoles . The thiophene rings are then introduced through various coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high purity and yield, making the compound suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Various substitution reactions can introduce different functional groups into the compound, enhancing its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium for coupling reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and amines, which can be further utilized in various chemical syntheses .
Scientific Research Applications
5-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives and thiophene-based molecules, such as:
- Methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
- Thiophene-2-boronic acid pinacol ester
- N-(thiophen-2-yl)nicotinamide derivatives
Uniqueness
What sets 5-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide apart is its unique combination of an isoxazole ring with two thiophene rings, which enhances its chemical stability and biological activity . This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-methyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-9-11(7-15-18-9)14(17)16-13(10-4-6-19-8-10)12-3-2-5-20-12/h2-8,13H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZLKNKPBIVTNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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